2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H8F3N3. It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.19 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Intermediate Role : 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride has been utilized as an intermediate in the synthesis of antitumor agents like nilotinib. Its synthesis involves fluorination and substitution processes, showcasing its importance in complex chemical syntheses (Yang Shijing, 2013).
Structural Analysis : Studies have shown that in compounds like triflumizole, which include a similar structure, the dihedral angles between aniline and imidazole ring planes were significant for understanding molecular interactions. This insight is valuable in the design of new compounds with tailored properties (Tae Ho Kim et al., 2010).
Application in Sensing and Detection
Chemosensors for Metal Ions : Derivatives of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have been used to create efficient chemosensors for metal ions like aluminum in aqueous solutions. These sensors have shown high selectivity and sensitivity, indicating their potential for environmental and biological applications (G. J. Shree et al., 2019).
Corrosion Inhibition : Imidazoline derivatives, which include structures similar to 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, have been explored as corrosion inhibitors for metals in acidic solutions. Their effectiveness highlights potential industrial applications in metal preservation and maintenance (Ke-gui Zhang et al., 2015).
Potential in Drug Design and Catalysis
Drug Molecule Design : Research has been conducted on designing imidazole derivatives, including structures resembling 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, for increased potency in treating infectious diseases. These studies emphasize the role of such compounds in pharmaceutical research (Rajkumar Mohanta & S. Sahu, 2013).
Catalysis in Cross-Coupling Reactions : Imidazoline derivatives have shown utility in catalyzing cross-coupling reactions, a fundamental process in organic synthesis. This highlights their potential role in facilitating complex chemical reactions (M. Sudharsan & D. Suresh, 2018).
Safety and Hazards
properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBEIYIOQRLBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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